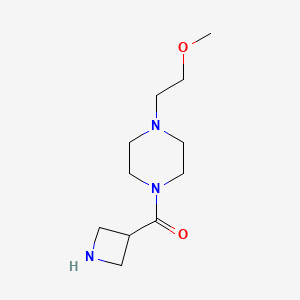amine CAS No. 1249748-16-0](/img/structure/B1488630.png)
Methyl[3-(methylamino)propyl](pyridin-4-ylmethyl)amine
Vue d'ensemble
Description
“Methyl3-(methylamino)propylamine” is a chemical compound with the IUPAC name N1,N3-dimethyl-N1-(pyridin-4-ylmethyl)propane-1,3-diamine . It is also known by its CAS Number: 1803606-91-8 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.67 . It is a powder at room temperature .Applications De Recherche Scientifique
Coordination Chemistry and Metal Complex Formation
Research on unsymmetrical tripodal amines, including those related to Methyl3-(methylamino)propylamine, has focused on their ability to form complexes with various metal ions. Keypour et al. (2015) synthesized a range of unsymmetrical N-capped tripodal amines to investigate their interaction with Cu(II) ions. The study explored how different arm lengths and the presence of a 2-methylpyridyl-arm affected the formation and structure of these complexes, providing insights into the coordination chemistry of such compounds Keypour et al., 2015.
Synthetic Applications
Methyl3-(methylamino)propylamine and its derivatives have been utilized in the synthesis of various compounds. For instance, the esterification of amine-carboxyboranes with orthoformates, involving compounds like methylamine and pyridine, showcases the synthetic utility of these amines in high-yield reactions Mittakanti et al., 1992.
Ligand Design for Metal Complexes
The design and synthesis of novel ligands for metal complexation is a significant area of research. Martinho et al. (2007) developed a new aminopyridyl ligand bearing a pivaloylamido arm for Fe(II) complexes, demonstrating the ligand's ability to support the formation of Fe(III)-hydroperoxo complexes with potential applications in catalysis and materials science Martinho et al., 2007.
Pharmacological Research
While excluding direct drug-related information as per your request, it's noteworthy that derivatives similar to Methyl3-(methylamino)propylamine have been examined for their pharmacological potential. For example, Grimwood et al. (2011) characterized a compound for its high affinity to κ-opioid receptors, highlighting the broader research interest in such compounds for potential therapeutic applications Grimwood et al., 2011.
Antimicrobial and DNA Cleavage Activity
The antimicrobial properties and DNA cleavage activity of metal complexes formed with ligands based on pyridinyl methylamine derivatives have been a subject of study. Keypour et al. (2017) synthesized mononuclear Ni(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines and evaluated their biological activities Keypour et al., 2017.
Safety and Hazards
Propriétés
IUPAC Name |
N,N'-dimethyl-N'-(pyridin-4-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-3-9-14(2)10-11-4-7-13-8-5-11/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMDPQYOAPXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)
![5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride](/img/structure/B1488557.png)






